molecular formula C24H18N4O2 B2439827 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole CAS No. 2034564-28-6

3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2439827
CAS No.: 2034564-28-6
M. Wt: 394.434
InChI Key: FETMLYORXVJAPD-UHFFFAOYSA-N
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Description

3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a chemically synthesized small molecule featuring the 1,2,4-oxadiazole heterocycle, a structure recognized for its significant role in medicinal chemistry and drug discovery . This compound is provided as a high-purity material for research purposes to support the development of novel therapeutic agents. The 1,2,4-oxadiazole ring is a versatile scaffold and a stable bioisostere for ester and amide functional groups, which can improve the metabolic stability of lead compounds . Derivatives of this heterocycle have demonstrated a wide spectrum of pharmacological activities in scientific research, suggesting potential research applications for this compound in several areas. It may be of interest for investigating neurodegenerative disorders , as structurally similar 1,2,4-oxadiazoles have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease therapy . Furthermore, based on published studies, this chemical class shows promise in oncology research , where analogous compounds have exhibited inhibitory effects on cancer cell proliferation and specific molecular targets like thymidylate synthase and EGFR kinase . The structural motifs present in this compound also suggest potential for exploration in infectious disease research, given that 1,2,4-oxadiazole-containing molecules have shown antimicrobial and antiparasitic activities in vitro . Disclaimer: This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. The information presented here is based on the general properties of the compound's structural class and is not a guarantee of specific properties or performance.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-3-7-17(8-4-1)16-29-20-13-11-19(12-14-20)23-26-24(30-28-23)21-15-25-27-22(21)18-9-5-2-6-10-18/h1-14,21-22,25,27H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPZGSYYCRFVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials might include hydrazides and carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the oxadiazole ring or the phenyl groups, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

The compound 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article will explore its applications in scientific research, particularly in pharmacology and drug discovery.

Pharmacological Properties

The pharmacological potential of 1,2,4-oxadiazole derivatives has been extensively studied. The compound has demonstrated several promising activities:

  • Analgesic Activity : Similar oxadiazole derivatives have shown significant analgesic effects comparable to standard analgesics like Indomethacin. For instance, certain derivatives have been reported to provide over 100% protection in pain models .
  • Anti-inflammatory Effects : Compounds containing oxadiazole rings have been evaluated for their anti-inflammatory properties. In vivo studies have indicated that these compounds can reduce inflammation effectively .
  • Antimicrobial Activity : Research has highlighted the antibacterial and antifungal activities of oxadiazole derivatives against various pathogens, including Staphylococcus aureus and Candida albicans. For example, some derivatives exhibited minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Case Study 1: Analgesic and Anti-inflammatory Activity

A study focused on synthesizing new oxadiazole conjugated compounds demonstrated that specific derivatives exhibited significant analgesic and anti-inflammatory properties. The most effective compound showed an IC50 value for COX-2 inhibition significantly lower than that of Indomethacin, indicating its potential as a therapeutic agent for pain management .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various 1,3,4-oxadiazole derivatives. The research found that certain compounds displayed potent activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans. The results suggest that these compounds could serve as lead candidates for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
  • 3-(4-Phenylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Uniqueness

The unique structural features of 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, such as the phenylmethoxyphenyl group, may impart distinct chemical and biological properties compared to similar compounds

Biological Activity

3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties. Relevant data from various studies are summarized in tables to provide a comprehensive overview.

Chemical Structure

The compound can be represented as follows:

C20H20N2O2\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_2

This indicates that it contains two nitrogen atoms and two oxygen atoms within its oxadiazole ring structure, which is known for various biological activities.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic effects of oxadiazole derivatives. For instance, a series of 1,3,4-oxadiazoles were evaluated for their ability to inhibit edema formation in animal models. The results showed that certain derivatives exhibited significant anti-inflammatory activity with reduced gastrointestinal toxicity compared to traditional NSAIDs like ibuprofen .

Table 1: Anti-inflammatory Activity of Oxadiazole Derivatives

Compound% Inhibition of EdemaGI Toxicity Comparison
163.82%Lower than ibuprofen
258.50%Similar to ibuprofen
370.00%Lower than ibuprofen

The compounds with chloro substitutions generally demonstrated higher activity than those with methyl substitutions, indicating a structure-activity relationship where electron-withdrawing groups enhance efficacy .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been investigated. A study focusing on various cell lines demonstrated that specific oxadiazole compounds could induce apoptosis in cancer cells while exhibiting low toxicity in non-cancerous cells.

Table 2: Anticancer Efficacy on Different Cell Lines

CompoundCell LineIC50 (µM)Apoptosis Rate (%)
AMDA-MB-23124.7445.2
BHT-2930.0062.7
CMCF-720.0050.0

The compound labeled "A" exhibited a significantly lower IC50 value against MDA-MB-231 cells compared to standard chemotherapeutics like Tamoxifen and 5-Fluorouracil, suggesting it may be a promising candidate for further development .

Case Studies

  • Case Study on Anti-inflammatory Activity :
    In a controlled animal study, the compound was administered to assess its anti-inflammatory effects. The results indicated a marked reduction in paw edema when compared with the control group treated with saline. The study concluded that the compound could serve as an effective alternative to existing anti-inflammatory medications .
  • Case Study on Anticancer Properties :
    A recent study evaluated the compound's effects on breast cancer cell lines (MDA-MB-231 and MCF-7). The findings demonstrated that treatment with the compound led to significant apoptosis, with mechanisms involving the inhibition of key growth factors such as VEGF and EGFR being proposed .

Q & A

Q. Table 1. Key Synthetic Conditions for Oxadiazole Derivatives

Reaction ComponentExample ConditionsYield (%)Reference
N'-HydroxybenzimidamideNaH (60%), DME, 50°C47–90
Acylhydrazide cyclizationPCl₅, reflux, 4 h85–92
Continuous flow synthesisMicroreactor, 120°C, residence time 10 min78–95

Q. Table 2. Hazard Classification of Related Compounds

SubstituentHazardPrecautionary MeasuresReference
4-BromophenylHarmful if inhaledUse closed-system reactors
ChloromethylSkin irritantDouble-glove with nitrile
TrifluoromethylReacts violently with strong oxidizersStore separately under N₂

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